molecular formula C21H28N4O2 B14936134 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazole-3-carboxamide

5-(2,3-dihydro-1-benzofuran-5-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B14936134
M. Wt: 368.5 g/mol
InChI Key: UXHGYFQGZWNKEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,3-dihydro-1-benzofuran-5-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran moiety, a pyrazole ring, and a piperidine group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazole-3-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone or α,β-unsaturated carbonyl compound.

    Attachment of the Piperidine Group: The piperidine group can be introduced through nucleophilic substitution reactions.

    Coupling Reactions: The final step involves coupling the benzofuran, pyrazole, and piperidine moieties using coupling agents such as EDCI or DCC under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the pyrazole ring, potentially converting it to a pyrazoline derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Pyrazoline derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for enzyme inhibition studies, receptor binding assays, and cellular uptake experiments.

Medicine

In the medical field, the compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anti-cancer, or neuroprotective effects, making it a subject of interest for drug development.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(4-methylpiperidin-4-yl)-1H-pyrazole-3-carboxamide
  • 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazole-3-carboxylate

Uniqueness

The uniqueness of 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazole-3-carboxamide lies in its combination of structural features. The presence of the benzofuran moiety, pyrazole ring, and piperidine group in a single molecule provides a versatile platform for various applications. This combination is not commonly found in other similar compounds, making it a valuable subject for research and development.

Properties

Molecular Formula

C21H28N4O2

Molecular Weight

368.5 g/mol

IUPAC Name

3-(2,3-dihydro-1-benzofuran-5-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C21H28N4O2/c1-20(2)11-15(12-21(3,4)25-20)22-19(26)17-10-16(23-24-17)13-5-6-18-14(9-13)7-8-27-18/h5-6,9-10,15,25H,7-8,11-12H2,1-4H3,(H,22,26)(H,23,24)

InChI Key

UXHGYFQGZWNKEV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C2=CC(=NN2)C3=CC4=C(C=C3)OCC4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.